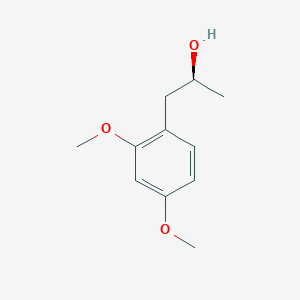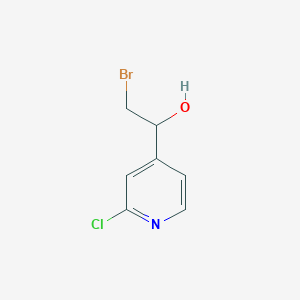aminehydrochloride](/img/structure/B13590779.png)
[1-(4-Bromo-3-fluorophenyl)propyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride: is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is further connected to a propyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride typically involves a multi-step process. One common method includes the bromination and fluorination of a phenyl ring, followed by the attachment of a propyl chain and a methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The propyl and methylamine groups may further modulate its activity by affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylamine: This compound shares a similar structure but differs in the position of the propyl and methyl groups.
1-(4-Bromo-3-fluorophenyl)propylamine: Lacks the methyl group, which may affect its reactivity and applications.
Uniqueness: The unique combination of bromo and fluoro substituents, along with the propyl and methylamine groups, distinguishes 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride from other similar compounds
Properties
Molecular Formula |
C10H14BrClFN |
|---|---|
Molecular Weight |
282.58 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-3-10(13-2)7-4-5-8(11)9(12)6-7;/h4-6,10,13H,3H2,1-2H3;1H |
InChI Key |
LTXKHZXRVPJOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)



![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)


